![molecular formula C9H11N5 B13306004 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13306004.png)
1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both pyridine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and triazole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions (Cu(I)) to yield the 1,2,3-triazole ring.
-
Step 1: Synthesis of Azide Intermediate
Reagents: Sodium azide (NaN₃), 4-bromoethylpyridine
Conditions: The reaction is carried out in an aqueous medium at room temperature.
-
Step 2: Cycloaddition Reaction
Reagents: Azide intermediate, terminal alkyne
Catalyst: Copper(I) iodide (CuI)
Conditions: The reaction is typically performed in a solvent such as dimethyl sulfoxide (DMSO) or ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Conditions: Typically carried out in an acidic or basic medium.
Products: Oxidized derivatives of the triazole and pyridine rings.
-
Reduction:
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Conditions: Conducted in an inert atmosphere, often in solvents like tetrahydrofuran (THF).
Products: Reduced forms of the triazole and pyridine rings.
-
Substitution:
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the specific substitution reaction.
Products: Substituted derivatives of the triazole and pyridine rings.
Scientific Research Applications
1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine has diverse applications in scientific research:
-
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in click chemistry for the rapid assembly of molecular architectures.
-
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
- Used in the design of enzyme inhibitors and receptor modulators.
-
Medicine:
- Explored as a candidate for drug development due to its ability to interact with biological targets.
- Studied for its potential therapeutic effects in treating various diseases.
-
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Applied in the creation of sensors and diagnostic tools.
Mechanism of Action
The mechanism of action of 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(pyridin-4-yl)ethan-1-one
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Comparison:
- 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine stands out due to the presence of both pyridine and triazole rings, which confer unique chemical reactivity and biological activity.
- 1-(pyridin-4-yl)ethan-1-one lacks the triazole ring, limiting its potential interactions and applications.
- N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines have different heterocyclic frameworks, leading to distinct chemical properties and biological activities.
Properties
Molecular Formula |
C9H11N5 |
|---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
1-(2-pyridin-4-ylethyl)triazol-4-amine |
InChI |
InChI=1S/C9H11N5/c10-9-7-14(13-12-9)6-3-8-1-4-11-5-2-8/h1-2,4-5,7H,3,6,10H2 |
InChI Key |
WOYZAJGFDRBJOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCN2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


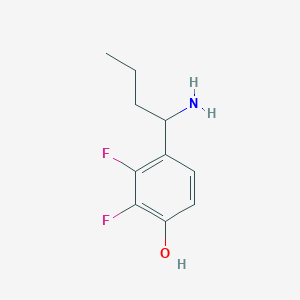
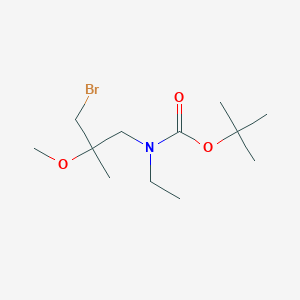

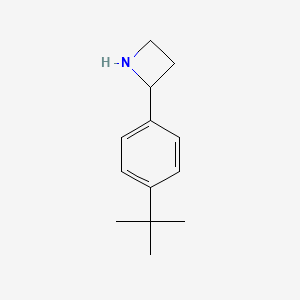
![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine](/img/structure/B13305958.png)
![2-[(Cyclopropylamino)methyl]-4-methylphenol](/img/structure/B13305959.png)
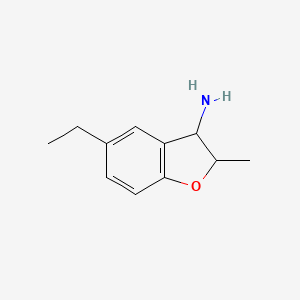

![1-[4-(4-Chloro-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13305972.png)
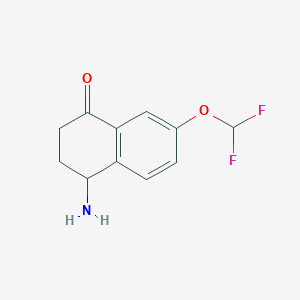
![2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B13305982.png)
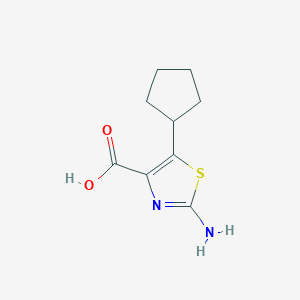
![3-Oxaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B13306005.png)

